molecular formula C2BrClF2O B3041932 Chlorodifluoroacetyl bromide CAS No. 421-45-4

Chlorodifluoroacetyl bromide

Cat. No.: B3041932
CAS No.: 421-45-4
M. Wt: 193.37 g/mol
InChI Key: VQNGCPSKHQJKSJ-UHFFFAOYSA-N
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Description

Chlorodifluoroacetyl bromide is a chemical compound with the molecular formula C2BrClF2O. It is an organofluorine compound that contains both bromine and chlorine atoms, making it a versatile reagent in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Mechanism of Action

Mode of Action

For instance, they can undergo nucleophilic substitution reactions, where a nucleophile replaces a halogen atom in the molecule . The specific interactions of 2-Chloro-2,2-difluoroacetyl bromide with its targets would depend on the nature of these targets and the reaction conditions.

Action Environment

The action, efficacy, and stability of 2-Chloro-2,2-difluoroacetyl bromide can be influenced by various environmental factors. These include factors such as temperature, pH, and the presence of other reactive substances. For instance, the reactivity of halogenated compounds can be influenced by the polarity of the solvent in which they are dissolved .

Preparation Methods

Chlorodifluoroacetyl bromide can be synthesized through several methods. One common method involves the photochemical oxidation of chlorodifluoroacetyl chloride. This process typically uses oxygen under irradiation without pressurization or the addition of elemental chlorine . Another method involves the bromination of acetophenone in various solvents, such as carbon disulfide or acetic acid . The choice of solvent and reaction conditions can affect the yield and purity of the final product.

Chemical Reactions Analysis

Chlorodifluoroacetyl bromide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include copper (II) catalysts and pyridine additives. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Chlorodifluoroacetyl bromide can be compared with other similar compounds, such as chlorodifluoroacetyl chloride and trifluoroacetyl chloride. These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the presence of different halogen atoms. This compound is unique in its ability to participate in chlorodifluoromethylation reactions, making it a valuable reagent in organic synthesis .

Similar compounds include:

  • Chlorodifluoroacetyl chloride
  • Trifluoroacetyl chloride
  • Difluoroacetyl bromide

These compounds can be used in various chemical reactions and have different applications based on their specific properties and reactivity.

Properties

IUPAC Name

2-chloro-2,2-difluoroacetyl bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrClF2O/c3-1(7)2(4,5)6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNGCPSKHQJKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorodifluoroacetyl bromide
Reactant of Route 2
Chlorodifluoroacetyl bromide
Reactant of Route 3
Chlorodifluoroacetyl bromide
Reactant of Route 4
Chlorodifluoroacetyl bromide
Reactant of Route 5
Chlorodifluoroacetyl bromide

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